molecular formula C26H24N2O4 B2762271 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol CAS No. 904509-48-4

2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol

Cat. No.: B2762271
CAS No.: 904509-48-4
M. Wt: 428.488
InChI Key: TUVGTXRRFPMPOL-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at position 5 with a 3,4-dimethoxyphenyl group and at position 4 with a phenol moiety. The phenol is further functionalized with a [(4-methylphenyl)methoxy] group, introducing a p-tolylmethyl ether. The 3,4-dimethoxy substitution on the phenyl ring is notable for its electron-donating properties, which may enhance antioxidant or enzyme-inhibitory activities, as seen in structurally related compounds . The pyrimidine scaffold is common in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-17-4-6-18(7-5-17)15-32-20-9-10-21(23(29)13-20)26-22(14-27-16-28-26)19-8-11-24(30-2)25(12-19)31-3/h4-14,16,29H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVGTXRRFPMPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC=NC=C3C4=CC(=C(C=C4)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol typically involves multi-step organic synthesis

    Pyrimidine Core Synthesis: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution with 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Introduction of 4-Methylphenylmethoxy Group: The final step involves the etherification of the phenol group with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.

    Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the pyrimidine ring suggests potential interactions with nucleic acids or proteins, while the phenol group could participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the pyrimidine ring and the phenol moiety. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Pyrimidine Substituents Phenol Substituent Key Biological Activities (Reported) Reference
Target Compound 5-(3,4-Dimethoxyphenyl) 5-[(4-Methylphenyl)methoxy] Not explicitly reported -
2e (Curcumin analog) 3,4-Dimethoxybenzylidene Acryloyl cyclopentanone ACE inhibition, HIV-1 protease inhibition
ZINC2345177 () 5-(4-Methoxyphenyl), 6-methyl 4-Fluorophenyl methoxy Not reported
ZINC2217756 () 5-(4-Chlorophenyl), 6-methyl 3-Chlorophenyl methoxy Not reported
3d (Curcumin analog) 4-Hydroxy-3-methoxybenzylidene Acryloyl cyclopentanone Potent antioxidant, ACE inhibition
Key Observations:

Electron-Donating vs. Fluorine substituents (e.g., in ) introduce moderate electronegativity, balancing lipophilicity and polarity .

Lipophilicity and Bioavailability :

  • The p-tolylmethoxy group increases lipophilicity compared to smaller substituents (e.g., methoxy or hydroxy groups), which may enhance membrane permeability but reduce water solubility.

Anti-inflammatory activity in bromophenyl/chlorophenyl derivatives () highlights the role of halogen substituents in modulating inflammation pathways, which the target compound lacks .

Pharmacokinetic and Toxicological Considerations

  • Molecular Weight and Solubility :

    • The target compound’s molecular weight (~431.5 g/mol) is comparable to analogs in and , suggesting moderate bioavailability .
    • Methoxy groups improve solubility relative to purely hydrophobic substituents (e.g., p-tolyl), but the bulky [(4-methylphenyl)methoxy] group may limit aqueous solubility.

Biological Activity

2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound features a complex structure with a pyrimidine core and multiple methoxy substitutions, which may influence its interaction with biological targets.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C26H24N2O4C_{26}H_{24}N_{2}O_{4}, and it has a molecular weight of approximately 440.48 g/mol. The presence of methoxy groups suggests potential lipophilicity, which could enhance its bioavailability.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC26H24N2O4
Molecular Weight440.48 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The pyrimidine moiety may facilitate interactions with nucleic acids or proteins, potentially influencing gene expression or enzyme activity. The phenolic structure allows for hydrogen bonding, which could enhance binding affinity to specific receptors or enzymes.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : It could activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Potentially causes G2/M phase arrest in the cell cycle, preventing further division.

Biological Activity Studies

Research has indicated that compounds with similar structures exhibit significant biological activities, including anticancer effects. For example, studies have shown that derivatives of methoxy-substituted phenols can induce apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

In a comparative study involving structurally related compounds, it was found that certain derivatives induced apoptosis through the activation of death receptors and modulation of apoptotic proteins such as Bax and caspases . The effectiveness of these compounds was measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%.

CompoundIC50 (μg/ml)Cell Line
2-[5-(3,4-Dimethoxyphenyl)...15.3HCT116
2-[5-(3,4-Dimethoxyphenyl)...13.4SW480

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic synthesis techniques such as:

  • Biginelli Reaction : For synthesizing the pyrimidine core.
  • Nucleophilic Aromatic Substitution : To introduce the methoxy groups.
  • Etherification : To finalize the structure by attaching the phenolic group.

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